molecular formula C24H36N10O10S2 B8205273 Thiamine Disulfide Nitrate CAS No. 112141-12-5

Thiamine Disulfide Nitrate

Cat. No.: B8205273
CAS No.: 112141-12-5
M. Wt: 688.7 g/mol
InChI Key: MSVPLGIAUQGBIU-PAAHXCEKSA-N
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Description

Thiamine Disulfide Nitrate is a useful research compound. Its molecular formula is C24H36N10O10S2 and its molecular weight is 688.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

112141-12-5

Molecular Formula

C24H36N10O10S2

Molecular Weight

688.7 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;bis(nitric acid)

InChI

InChI=1S/C24H34N8O4S2.2HNO3/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;2*2-1(3)4/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*(H,2,3,4)/b21-15-,22-16-;;

InChI Key

MSVPLGIAUQGBIU-PAAHXCEKSA-N

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O.[N+](=O)([O-])O.[N+](=O)([O-])O

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

Evolution of Thiamine Derivatives in Advanced Nutritional and Therapeutic Formulations

The development of thiamine (B1217682) derivatives arose from the need to overcome the limitations of thiamine itself, particularly its low bioavailability. nih.govmedscape.com Thiamine, a water-soluble vitamin, is crucial for energy metabolism and neurological health. researchgate.netatamanchemicals.com However, its transport across cell membranes is a slow, carrier-mediated process. medscape.com This led to the synthesis of various lipophilic (fat-soluble) thiamine derivatives, which can more easily diffuse through plasma membranes, bypassing the rate-limiting transport system. nih.govmedscape.com

The first of these lipophilic derivatives was isolated from garlic in the 1950s and was named allithiamine. nih.govmedscape.com This discovery spurred the development of other synthetic derivatives, such as fursultiamine (B1674287) (thiamine tetrahydrofurfuryl disulfide) and sulbutiamine (B1681778), primarily in Japan for the treatment of beriberi, a disease caused by thiamine deficiency. medscape.comnih.gov These disulfide derivatives demonstrated higher bioavailability compared to thiamine hydrochloride or mononitrate. medscape.com Another class of derivatives, the S-acyl thiamine derivatives like benfotiamine (B1667992), also showed enhanced absorption characteristics. researchgate.netnih.gov

Structural Modification Rationale: Disulfide and Nitrate Moiety Integration

The unique structure of thiamine (B1217682) disulfide nitrate (B79036), combining a disulfide bond and a nitrate group, is designed to enhance its pharmacokinetic profile. patsnap.com

Disulfide Moiety: The disulfide bond, which links two thiamine molecules, significantly increases the compound's lipid solubility. patsnap.com This enhanced lipophilicity allows for passive diffusion across cell membranes, including the blood-brain barrier, leading to improved absorption and tissue distribution compared to standard thiamine salts. patsnap.com Once inside the body, the disulfide bond is cleaved, releasing active thiamine. patsnap.com This mechanism effectively makes thiamine disulfide a prodrug, a compound that is metabolized into a pharmacologically active drug. patsnap.com

Nitrate Moiety: The inclusion of a nitrate group serves a dual purpose. Firstly, it forms a stable salt of the thiamine derivative. atamanchemicals.com Thiamine mononitrate, for instance, is more stable and less prone to water absorption than thiamine hydrochloride, making it suitable for food fortification. libretexts.orgclemson.edu Secondly, the nitrate component has vasodilatory properties due to its ability to release nitric oxide (NO). patsnap.com This can potentially improve blood flow, thereby enhancing the delivery of thiamine to various tissues. patsnap.com

Research Significance in Enhancing Bioavailability and Pharmacological Profiles

The primary research focus on thiamine (B1217682) derivatives like thiamine disulfide nitrate (B79036) is their potential to achieve higher and more sustained levels of thiamine in the body. patsnap.compatsnap.com Studies have consistently shown that lipophilic derivatives lead to significantly better bioavailability than water-soluble forms.

For instance, research comparing various thiamine derivatives demonstrated that benfotiamine (B1667992), an S-acyl derivative, resulted in a more rapid and higher increase in thiamine blood levels compared to fursultiamine (B1674287) and thiamine disulfide. nih.gov Another study found that the bioavailability of benfotiamine was significantly higher than that of water-soluble thiamine mononitrate. researchgate.net While thiamine disulfide itself showed the lowest bioavailability among the tested lipophilic derivatives in one study, its structural modifications in the form of thiamine disulfide nitrate are intended to improve upon these characteristics. nih.gov

The enhanced bioavailability of these derivatives is particularly significant for therapeutic applications. They are being investigated for their potential in managing conditions associated with thiamine deficiency and oxidative stress, such as neurodegenerative diseases like Alzheimer's and Parkinson's disease. patsnap.comuliege.be The proposed mechanisms include enhancing glucose metabolism in the brain, possessing antioxidant properties, and supporting the synthesis of crucial neurotransmitters like acetylcholine (B1216132). patsnap.com

Historical Context of Thiamine Derivatives in Biochemical Investigations

Laboratory Synthesis Routes for Thiamine Disulfide and its Nitrate Salt

The laboratory synthesis of thiamine disulfide nitrate is a multi-step process that begins with the chemical transformation of thiamine into its disulfide form, followed by the introduction of the nitrate counter-ion.

The formation of thiamine disulfide from thiamine hinges on the unique chemical reactivity of thiamine's thiazole (B1198619) ring. Under alkaline conditions (typically pH > 7.0), the thiazole ring can undergo a reversible opening to generate a thiol form (a molecule containing a -SH group). researchgate.netukrbiochemjournal.orgnih.gov This thiol intermediate is susceptible to oxidation. In the presence of an oxidizing agent, two molecules of the thiamine thiol react to form a disulfide bond (-S-S-), yielding the stable thiamine disulfide molecule. researchgate.netnih.gov

Various oxidizing agents can be employed to facilitate this transformation. The choice of oxidant can influence reaction efficiency and the profile of byproducts. For instance, the oxidation of thiamine can also lead to the formation of thiochrome (B1210408), another oxidized derivative, representing a competing reaction pathway. nih.govnih.gov

Table 1: Oxidizing Agents for Thiamine Disulfide Synthesis | Oxidizing Agent | Description | Reference | | :--- | :--- | :--- | | Potassium Ferricyanide (B76249) | A common laboratory oxidant used under alkaline conditions for thiochrome formation, which competes with disulfide formation. researchgate.netnih.gov | | Hydrogen Peroxide | A reactive oxygen species that can oxidize the thiol form of thiamine. nih.gov | | Nitrogen Dioxide | A reactive nitrogen species capable of oxidizing thiamine to thiamine disulfide and other products like thiochrome. nih.gov | | Hypoiodite/Hypochlorite | Halogen-based oxidants that can react with thiamine to form various oxidized products. nih.gov |

This compound is a salt. ontosight.ainih.gov The nitrate group is not covalently bonded to the thiamine disulfide structure but exists as a dinitrate salt. nih.gov The formation of this salt is an acid-base reaction. The thiamine disulfide molecule contains two basic aminopyrimidine rings, which can be protonated by an acid.

The introduction of the nitrate group is achieved by reacting the synthesized thiamine disulfide (the free base) with nitric acid (HNO₃). In this reaction, the basic nitrogen atoms on the pyrimidine (B1678525) rings of the thiamine disulfide molecule accept protons from the nitric acid, forming a dinitrate salt.

Reaction: Thiamine Disulfide + 2 HNO₃ → Thiamine Disulfide Dinitrate

The reaction is typically carried out in a suitable solvent that can dissolve both the thiamine disulfide free base and nitric acid, followed by isolation of the resulting salt, often through precipitation or crystallization. The stoichiometry is crucial, requiring two equivalents of nitric acid per mole of thiamine disulfide to ensure the formation of the dinitrate salt.

Optimizing the synthesis of this compound involves careful control of several reaction parameters to maximize the yield of the desired product and minimize the formation of impurities, such as thiochrome. nih.gov

Key parameters for optimization include:

pH: Maintaining a slightly alkaline pH is critical for the initial ring-opening of thiamine to its thiol form. ukrbiochemjournal.org However, excessively high pH can promote the formation of other degradation products. nih.gov

Oxidant Concentration: The stoichiometric amount of the oxidizing agent must be carefully controlled to ensure complete conversion of the thiol to the disulfide without causing unwanted side reactions or over-oxidation.

Solvent: The choice of solvent can impact reaction rates and product solubility. Including a miscible organic solvent like methanol (B129727) or ethanol (B145695) in the aqueous reaction medium can alter the product distribution, potentially favoring one oxidized form over another. nih.gov

Temperature: Temperature affects the rate of all reaction steps. While moderate heating might increase the rate of disulfide formation, excessive temperatures can lead to the degradation of thiamine and its derivatives. researchgate.netclemson.edu

Purification: After synthesis, purification is essential to obtain a high-purity product. Techniques such as recrystallization from a suitable solvent system or chromatographic methods like High-Performance Liquid Chromatography (HPLC) are used to separate this compound from unreacted starting materials and byproducts. clemson.edu

Table 2: Key Parameters for Synthesis Optimization | Parameter | Influence on Synthesis | General Guideline | Reference | | :--- | :--- | :--- | :--- | | pH | Controls the initial formation of the thiamine thiol intermediate. | Maintain slightly alkaline conditions (pH > 7.0) for disulfide formation. ukrbiochemjournal.org | | Solvent System | Affects reactant solubility and can alter the ratio of products (disulfide vs. thiochrome). | Aqueous or mixed aqueous-organic (e.g., water-ethanol) systems are common. nih.gov | | Temperature | Influences reaction kinetics and stability of the product. | Controlled temperatures are used to prevent thermal degradation. researchgate.net | | Purification Method | Determines the final purity of the compound. | Recrystallization or chromatography (e.g., HPLC) are standard methods. clemson.edu |

Derivatization Strategies for Modulating Physicochemical Characteristics

The thiamine disulfide scaffold can be chemically modified to create derivatives with altered properties, such as increased lipophilicity, which can affect bioavailability. patsnap.com These strategies involve modifying the disulfide bridge or changing the anionic counter-ion.

Instead of a symmetrical disulfide linking two thiamine molecules, unsymmetrical disulfides can be synthesized where one thiamine moiety is replaced by another chemical group. This approach has been used to create several well-known thiamine derivatives. A general synthetic strategy involves reacting a thiamine precursor with an S-alkyl or S-aryl thiosulfate (B1220275) intermediate in the presence of a base like sodium hydroxide (B78521). mdpi.comnih.gov

Examples of such analogs include:

Fursultiamine (Thiamine tetrahydrofurfuryl disulfide, TTFD): An unsymmetrical disulfide where one thiamine is linked to a tetrahydrofurfuryl mercaptan. It can be synthesized by reacting thiamine with S-tetrahydrofurfurylthiosulfuric acid. acs.org

Sulbutiamine: A synthetic symmetrical disulfide derivative made from two isobutyryl esters of thiamine. nih.gov

Thiamine Propyl Disulfide: An analog synthesized from thiamine via hydrolysis and condensation with a propyl thiol derivative. researchgate.net

These modifications significantly increase the lipid solubility of the molecule compared to thiamine, which is highly water-soluble. patsnap.com

Table 3: Examples of Thiamine Disulfide Analogs

Analog Name Substituent on Disulfide Bridge Key Feature Reference
Thiamine Disulfide A second thiamine molecule Symmetrical disulfide nih.gov
Fursultiamine (TTFD) Tetrahydrofurfuryl group Unsymmetrical, increased lipophilicity patsnap.comacs.org
Sulbutiamine Isobutyryl thiamine molecule Symmetrical dimer of a thiamine ester, increased lipophilicity nih.govmdpi.com

| Thiamine Propyl Disulfide | Propyl group | Unsymmetrical, long-acting derivative | researchgate.net |

The nitrate anion in this compound can be replaced with other anions to create different salt forms. The choice of anion can influence the compound's physical properties, such as solubility, stability, and hygroscopicity. purdue.edu

The synthesis of these alternative salt forms follows the same acid-base principle used for the nitrate salt. The thiamine disulfide free base is reacted with a stoichiometrically appropriate amount of the desired acid. For example, reacting thiamine disulfide with hydrochloric acid (HCl) would yield thiamine disulfide dihydrochloride.

Table 4: Potential Alternative Anion Forms and Corresponding Acids

Desired Anion Anion Formula Acid for Synthesis
Chloride Cl⁻ Hydrochloric Acid (HCl)
Sulfate SO₄²⁻ Sulfuric Acid (H₂SO₄)
Phosphate (B84403) PO₄³⁻ Phosphoric Acid (H₃PO₄)

| Acetate | CH₃COO⁻ | Acetic Acid (CH₃COOH) |

This strategy allows for the fine-tuning of the compound's solid-state properties for various formulation requirements.

Synthetic Methodologies and Chemical Derivatization of this compound

Based on a comprehensive review of available scientific literature, there is a significant lack of specific published research on the crystal engineering and crystallization behavior of the compound This compound . While studies on the related compound, thiamine nitrate, are present, the explicit investigation into the nucleation kinetics, crystal growth, and the effects of additives on the morphology and purity of this compound specifically, is not documented in the accessible scientific domain.

Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline for this compound. Generating content for the specified subsections would require non-existent research findings, leading to speculation rather than scientifically accurate reporting.

For reference, research on thiamine nitrate (a different, though related, chemical entity) has explored these areas. For example, studies have been conducted on:

The influence of surfactants, such as sodium dodecyl benzene (B151609) sulfonate (SDBS), on the nucleation and crystal growth rate of thiamine nitrate. rsc.orgresearchgate.net

The effect of different additives, like sodium alkyl sulfates and sodium alkyl sulfonates, on modifying the crystal morphology from rod-like to block-like shapes. researchgate.net

The impact of various solvents on the solubility and dissolution process, which is fundamental to crystallization studies. researchgate.net

However, due to the strict focus of the request on This compound , this information cannot be substituted or extrapolated. The distinct chemical structure of this compound, featuring a disulfide bridge, would significantly alter its physicochemical properties, including its crystallization behavior, compared to thiamine nitrate.

To maintain scientific accuracy and integrity, the generation of an article on the specified topics for this compound cannot be completed without the relevant primary research data.

Prodrug Mechanisms: Intracellular Reduction and Thiamine Release

The primary mechanism of action for this compound involves its intracellular conversion to the active form, thiamine. patsnap.com This process hinges on the reduction of its disulfide bond within the cellular environment.

Enzymatic and Non-Enzymatic Reduction of the Disulfide Bond

The cleavage of the disulfide bond in this compound is a critical step for releasing active thiamine and can occur through both enzymatic and non-enzymatic pathways. patsnap.comnih.gov

Enzymatic Reduction: The primary enzymatic systems responsible for the reduction of thiamine disulfides are the glutathione (B108866) and thioredoxin systems. nih.govnih.gov

Glutathione/Glutaredoxin (Grx) System: This system, which includes glutathione (GSH), glutathione reductase (GR), and glutaredoxin (Grx), can stoichiometrically reduce thiamine disulfide derivatives. nih.gov The reaction is significantly stimulated by Grx. nih.gov

Thioredoxin (Trx) System: The thioredoxin system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is also capable of reducing thiamine disulfides. nih.govnih.gov Notably, TrxR can directly reduce these disulfides even in the absence of Trx, suggesting a major role for this enzyme in the cellular reduction of thiamine-derived disulfides. nih.govnih.gov

Non-Enzymatic Reduction: While enzymatic processes are predominant, non-enzymatic reduction can also occur. This typically involves a thiol-disulfide exchange reaction with low-molecular-weight thiol compounds present in the cell. mdpi.com For instance, ascorbic acid (vitamin C) has been shown to activate thiamine disulfide through chemical reduction. asm.org

Role of Cellular Thiol-Containing Compounds in Prodrug Activation

Cellular thiol-containing compounds are essential for the activation of this compound. patsnap.com Glutathione (GSH), the most abundant low-molecular-weight thiol in cells, plays a crucial role in this process. nih.govhormonesmatter.com

The reduction of thiamine disulfide by GSH is a thiol-disulfide exchange reaction. mdpi.comhormonesmatter.com In this process, reduced glutathione (GSH) donates electrons to the disulfide bond of the prodrug, leading to the formation of free thiamine and oxidized glutathione (GSSG). hormonesmatter.com This reaction is fundamental for releasing the active vitamin B1 molecule. patsnap.comhormonesmatter.com The cell's ability to maintain a high ratio of reduced to oxidized glutathione is therefore critical for the efficient activation of thiamine disulfide prodrugs. hormonesmatter.com

Cellular ComponentRole in this compound Reduction
Glutathione (GSH) A primary cellular thiol that directly reduces the disulfide bond, releasing thiamine. nih.govhormonesmatter.com
Thioredoxin Reductase (TrxR) An enzyme that can directly reduce thiamine disulfide, playing a major role in its activation. nih.gov
Thioredoxin (Trx) System The complete system, including TrxR and Trx, effectively reduces thiamine disulfide. nih.govnih.gov
Glutaredoxin (Grx) Stimulates the reduction of thiamine disulfide by the glutathione system. nih.gov

Kinetics of Thiamine Liberation from this compound

The liberation of thiamine from this compound is understood to follow first-order reaction kinetics. researchgate.netclemson.edu The rate of this release is influenced by several factors, including temperature and pH. researchgate.netpurdue.edu Studies on related thiamine salts have shown that degradation, and thus the potential release of active compounds, is significantly faster at higher temperatures. researchgate.net For instance, thiamine mononitrate shows more rapid degradation at elevated temperatures compared to thiamine chloride hydrochloride. researchgate.net The pH of the environment also plays a critical role, with different degradation pathways and rates observed at varying pH levels. purdue.edu While specific kinetic data for this compound is not extensively detailed in the provided search results, the general principles of thiamine salt stability and degradation kinetics provide a framework for understanding its release profile. researchgate.netclemson.edupurdue.edu

Thiamine-Mediated Metabolic Pathways

Once released, thiamine is converted into its biologically active form, thiamine diphosphate (B83284) (TDP), also known as thiamine pyrophosphate (TPP). cornell.edumdpi.com TDP acts as an essential coenzyme for several key enzymes involved in fundamental metabolic processes. cornell.eduportlandpress.com

Coenzymatic Function of Thiamine Diphosphate in Carbohydrate Metabolism

Thiamine diphosphate is indispensable for carbohydrate metabolism, playing a vital role in cellular energy production. cornell.edumdpi.com It serves as a cofactor for enzymes that are critical links between glycolysis and the citric acid cycle, as well as in the pentose (B10789219) phosphate pathway. cornell.eduwikipedia.org

Key TDP-dependent enzymes in carbohydrate metabolism include:

Pyruvate (B1213749) Dehydrogenase Complex (PDC) cornell.edu

α-Ketoglutarate Dehydrogenase (α-KGDH) cornell.edu

Transketolase (TKT) cornell.edumdpi.com

Branched-Chain α-Ketoacid Dehydrogenase (BCKDC) cornell.edu

Deficiency in thiamine inhibits these enzymes, leading to impaired glucose metabolism and an accumulation of pyruvate, which is then shunted into lactate (B86563) fermentation, potentially causing lactic acidosis and reduced ATP production. mdpi.com

The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that catalyzes the conversion of pyruvate into acetyl-CoA, which is a primary substrate for the citric acid cycle. cornell.edunih.gov Thiamine diphosphate is an essential cofactor for the E1 component of this complex. hopeforpdcd.orgmedscape.com

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex Regulation

This compound, following its in vivo conversion, serves as a source of thiamine. This thiamine is subsequently phosphorylated to its biologically active form, thiamine pyrophosphate (TPP), also known as cocarboxylase. patsnap.com TPP is an indispensable coenzyme for the alpha-ketoglutarate dehydrogenase complex (KGDHC), a critical regulatory point in the tricarboxylic acid (TCA) cycle. nih.gov

The KGDHC is a multi-enzyme assembly comprising three main subunits: E1 (α-ketoglutarate dehydrogenase), E2 (dihydrolipoamide succinyltransferase), and E3 (dihydrolipoamide dehydrogenase). researchgate.netmdpi.com The function of this complex is to catalyze the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a key step in mitochondrial energy production that also generates NADH. nih.govmdpi.com

The regulatory role of TPP is centered on the E1 subunit. mdpi.com The catalytic mechanism begins when α-ketoglutarate binds to TPP, which is tightly but not covalently bound to the E1 subunit. mdpi.comyoutube.com This interaction facilitates the decarboxylation of the α-keto acid, a challenging biochemical reaction that involves the formation of a stable carbanion intermediate on the TPP molecule. youtube.comgonzaga.edu The resulting succinyl group is then transferred to a lipoic acid arm on the E2 subunit, regenerating the TPP on E1 for the next catalytic cycle. researchgate.netmdpi.com

Transketolase Activity in the Pentose Phosphate Pathway

The thiamine released from this compound, once converted to thiamine pyrophosphate (TPP), plays a vital role as a coenzyme for transketolase, a key enzyme in the non-oxidative phase of the pentose phosphate pathway (PPP). vaia.complos.org The PPP is a crucial metabolic route responsible for producing pentose sugars, necessary for nucleotide synthesis, and generating NADPH, which is essential for reductive biosynthesis (e.g., fatty acids and steroids) and antioxidant defense. mdpi.comactascientific.com

Transketolase catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor, thereby shuffling carbon atoms between sugar phosphates. vaia.com This function is critical for linking the PPP with the glycolytic pathway, allowing excess sugar phosphates to be channeled into mainstream carbohydrate metabolism. plos.org

The activity of transketolase is highly dependent on the concentration of its coenzyme, TPP. nih.govacs.org In cases of thiamine deficiency, the activity of transketolase is significantly reduced. actascientific.comresearchgate.net This relationship is so direct that erythrocyte transketolase activity is a widely used and reliable indicator for assessing the thiamine status in an individual. actascientific.comwjgnet.com Studies have shown that the formation of the active holoenzyme (the enzyme bound to its TPP cofactor) exhibits a lag phase, and the duration of this lag increases as TPP concentrations decrease. nih.gov This suggests that even minor decreases in physiological TPP levels can dramatically impact the rate at which transketolase becomes fully active, potentially explaining the differential sensitivity of various tissues to thiamine deficiency. nih.gov

Table 1: Thiamine Pyrophosphate (TPP) Dependent Enzymes and Their Functions
Enzyme ComplexMetabolic PathwayPrimary Function Regulated by TPP
Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC)Tricarboxylic Acid (TCA) CycleCatalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a rate-limiting step in mitochondrial energy production. nih.govmdpi.com
TransketolasePentose Phosphate Pathway (PPP)Transfers two-carbon units, linking the PPP to glycolysis and producing precursors for nucleotide and NADPH synthesis. vaia.comcornell.edu
Pyruvate Dehydrogenase Complex (PDC)Link between Glycolysis and TCA CycleCatalyzes the conversion of pyruvate to acetyl-CoA, which is essential for entry into the TCA cycle. mdpi.comcornell.edu
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC)Amino Acid CatabolismInvolved in the breakdown of branched-chain amino acids (leucine, isoleucine, and valine). cornell.edunih.gov

Non-Coenzymatic Roles of Thiamine and its Derivatives in Cellular Processes

Beyond its well-established role as a coenzyme, thiamine and its phosphorylated derivatives, such as thiamine triphosphate (ThTP), engage in non-coenzymatic functions by directly interacting with various proteins to modulate cellular activities. mdpi.comportlandpress.com

Influence on Lipid Synthesis and Adipogenesis

Thiamine's influence on lipid metabolism is primarily linked to its coenzymatic role in the pentose phosphate pathway (PPP). nih.gov The PPP enzyme transketolase is TPP-dependent and a key producer of NADPH. actascientific.com NADPH is the principal reducing equivalent required for the anabolic reactions of fatty acid synthesis. cornell.edu Consequently, thiamine deficiency can lead to reduced transketolase activity, impairing NADPH production and thereby hindering the synthesis of fatty acids. nih.gov

Recent studies also suggest a more direct influence on adipogenesis, the process of fat cell differentiation. Thiamine availability has been shown to affect the thermogenic (heat-producing) capacity of human adipocytes. nih.govbiorxiv.org Increased extracellular thiamine concentrations during adipocyte differentiation led to higher expression of thermogenic genes and elevated mitochondrial biogenesis. biorxiv.org Thiamine supplementation in animal models has been observed to prevent obesity and reduce visceral fat mass, partly by increasing the activity of the TPP-dependent pyruvate dehydrogenase complex, which shifts metabolism towards glucose oxidation rather than lipid storage. nih.gov While benfotiamine, a thiamine derivative, has been shown to increase glucose oxidation, its direct influence on lipid oxidation and metabolism appears less pronounced in some cell models. wjgnet.com

Nitrate-Mediated Biological Effects

The nitrate component of this compound contributes to the compound's biological profile through its conversion to nitric oxide (NO), a significant signaling molecule.

Nitric Oxide Release and its Vasodilatory Mechanisms

Inorganic nitrate (NO₃⁻) from dietary sources or pharmacological compounds can be serially reduced in the body to form nitric oxide (NO), a process known as the nitrate-nitrite-NO pathway. nih.govnih.gov This pathway is distinct from the classical L-arginine-NO synthase (NOS) pathway. The conversion begins with the reduction of nitrate to nitrite (B80452) (NO₂⁻), a step often facilitated by commensal bacteria in the oral cavity or by mammalian enzymes. nih.govplos.org

Nitrite is then further reduced to NO, particularly under conditions of low pH (acidity) or hypoxia (low oxygen). nih.gov This reduction can occur non-enzymatically in the acidic environment of the stomach or be catalyzed by various proteins and enzymes throughout the body, including xanthine (B1682287) oxidoreductase, cytochrome P450s, and even deoxyhemoglobin. plos.org

Impact on Microcirculation and Nutrient Delivery

The theoretical impact of this compound on microcirculation and nutrient delivery is rooted in the combined actions of its constituent parts: thiamine and nitric oxide. Thiamine itself is vital for cellular energy metabolism, and its deficiency has been linked to impaired endothelial function. glpbio.com The release of nitric oxide from the nitrate moiety is expected to induce vasodilation, thereby improving blood flow and the delivery of nutrients and oxygen to tissues. patsnap.com

The nitric oxide component of this compound is anticipated to improve microvascular perfusion by relaxing the smooth muscles of blood vessels. patsnap.com This vasodilatory effect can be particularly beneficial in tissues with compromised blood flow. patsnap.com Enhanced circulation would not only facilitate the delivery of thiamine released from the compound but also improve the transport of other essential nutrients and oxygen, which is critical for cellular function and health. patsnap.com

Research on thiamine derivatives, such as benfotiamine, has demonstrated beneficial effects on vascular health, particularly in conditions like diabetes where microvascular complications are common. Studies have shown that benfotiamine can prevent both macro- and microvascular endothelial dysfunction. cymitquimica.com While direct studies on this compound are limited, the known effects of its components suggest a potential to positively influence microcirculation.

A study on the nitric oxide donor sodium nitroprusside (SNP) in a zebrafish model of hyperglycemia demonstrated that SNP could prevent the detrimental effects of high glucose on the neurovascular unit. nih.gov This suggests that the nitric oxide-releasing property of this compound could play a protective role in the microvasculature, especially in hyperglycemic conditions.

The following table summarizes findings from studies on compounds related to the components of this compound, illustrating their effects on microcirculation and endothelial function.

CompoundModelKey FindingsReference
Benfotiamine Type 2 Diabetic PatientsPrevented meal-induced decreases in microvascular reactive hyperemia and macrovascular flow-mediated dilatation. cymitquimica.com
Sodium Nitroprusside (SNP) Zebrafish Embryos (Hyperglycemia)Reversed glucose-induced reductions in vascular nitric oxide reactivity. nih.gov
Thiamine Patients with Heart FailureSuggested to have a mild peripheral vasodilating effect, potentially lowering afterload. nih.gov

Modulation of Neurovascular Coupling

Neurovascular coupling is the physiological process by which changes in neuronal activity are tightly linked to changes in cerebral blood flow (CBF). This mechanism ensures that active brain regions receive an adequate supply of oxygen and glucose. Nitric oxide is a key signaling molecule in the regulation of neurovascular coupling. patsnap.comima-press.net

The nitric oxide released from this compound is expected to modulate neurovascular coupling. patsnap.com Research has shown that NO acts as a modulator in the coupling of neuronal activation and regional cerebral blood flow, with its effects being largely mediated by cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.comima-press.net Inhibition of nitric oxide synthase (NOS), the enzyme responsible for endogenous NO production, has been shown to reduce the CBF response to neuronal stimulation, and this reduction can be restored by NO donors. patsnap.com

A study in rats demonstrated that while NOS inhibition reduced the increase in regional cerebral blood flow during whisker stimulation, the response was restored by the administration of an NO donor. patsnap.com This highlights the permissive role of NO in enabling vasodilation in response to neural activity. patsnap.com Furthermore, a study in humans confirmed that nitric oxide is fundamental to neurovascular coupling, with NOS inhibition reducing the neurovascular coupling response by approximately 30%. ima-press.net

The thiamine component of this compound may also contribute to healthy neurovascular function by supporting neuronal energy metabolism. patsnap.com Neuronal activity is an energy-intensive process, and thiamine, as a cofactor for key enzymes in glucose metabolism, is essential for meeting these energy demands. patsnap.com By ensuring adequate thiamine levels, this compound could help maintain the metabolic health of neurons, which is a prerequisite for proper neurovascular coupling. patsnap.compatsnap.com

The table below presents findings from research on the role of nitric oxide in neurovascular coupling.

InterventionModelKey FindingsReference
NOS Inhibition (L-NNA) Rats (Whisker Deflection)Reduced the regional cerebral blood flow response to stimulation from 18% to 9%. patsnap.com
NO Donor (SNAP) after L-NNA Rats (Whisker Deflection)Restored the attenuated regional cerebral blood flow response. patsnap.com
NOS Inhibition (L-NMMA) Humans (Visual Stimulus)Reduced the peak neurovascular coupling response by approximately 30%. ima-press.net
Dietary Nitrate (Beetroot Juice) Healthy Adults (Cognitive Tasks)Modulated the hemodynamic response to task performance, with an initial increase in cerebral blood flow. researchgate.net

Cellular Uptake and Transport Mechanisms

The uptake and transport of thiamine and its derivatives into cells are multifaceted processes, involving both passive and active mechanisms to ensure adequate intracellular concentrations.

Thiamine disulfide derivatives, including presumably this compound, exhibit increased lipid solubility compared to thiamine hydrochloride. patsnap.com This enhanced lipophilicity facilitates their passage across biological membranes, such as the intestinal lining and the blood-brain barrier, through passive diffusion. patsnap.com This mechanism is particularly important at higher concentrations. wikipedia.orgnih.gov Once inside the cell, the disulfide bond of compounds like thiamine disulfide is cleaved, releasing thiamine. patsnap.com

At physiological concentrations, the uptake of thiamine is primarily handled by specific carrier-mediated transport systems. The most well-characterized of these are the thiamine transporters THTR1 and THTR2, which are encoded by the genes SLC19A2 and SLC19A3, respectively. wikipedia.orgnih.gov These transporters are crucial for the absorption of thiamine in the small intestine and its distribution to various tissues. nih.govfrontiersin.org

In addition to the specific thiamine transporters, other carrier proteins are also involved in the transport of thiamine. These include members of the organic cation transporter (OCT) family. nih.gov The reduced folate carrier (RFC, or SLC19A1) has also been implicated in the transport of phosphorylated thiamine derivatives. nih.gov

Transporter Gene Function Location
Thiamine Transporter 1 (THTR1)SLC19A2High-affinity thiamine transportIntestine, kidney, brain, liver, muscle wikipedia.orgnih.gov
Thiamine Transporter 2 (THTR2)SLC19A3High-affinity thiamine transportIntestine, kidney, brain, liver, placenta nih.gov
Reduced Folate Carrier (RFC)SLC19A1Transports phosphorylated thiamine derivativesWidespread
Organic Cation Transporters (OCTs)-Involved in thiamine transportLiver, kidney, intestine nih.gov

Once inside the cell, the distribution of thiamine is further managed by specific binding proteins. A thiamine-binding protein has been identified in the serum of rats and is thought to be a hormone-regulated carrier protein that plays a significant role in the tissue distribution of thiamine. wikipedia.org These proteins help to ensure that thiamine is delivered to the subcellular locations where it is needed most.

Intracellular Localization and Compartmentalization

Following its uptake, thiamine is distributed to various subcellular compartments, where it is converted into its active forms and participates in a range of metabolic activities.

The majority of the body's thiamine is stored in tissues such as the liver, skeletal muscle, heart, brain, and kidneys. wikipedia.org Within the cells of these tissues, thiamine and its phosphorylated derivatives are found in the cytosol, mitochondria, and nucleus.

The distribution of thiamine derivatives is not uniform across subcellular compartments. Thiamine pyrophosphate (TPP), the primary active form of thiamine, is found in high concentrations in the mitochondria, where it serves as a crucial coenzyme for enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. wikipedia.orgoregonstate.edu The cytosol also contains TPP, where it is a cofactor for the enzyme transketolase in the pentose phosphate pathway. wikipedia.org Thiamine triphosphate (TTP) is found in the mitochondria and has been implicated in neuronal function. wikipedia.orgfrontiersin.org

Subcellular Location Key Thiamine-Dependent Process Relevant Thiamine Derivative
Mitochondria Citric Acid Cycle, ATP ProductionThiamine Pyrophosphate (TPP)
Cytosol Pentose Phosphate PathwayThiamine Pyrophosphate (TPP)
Nucleus Biosynthesis of nucleic acidsThiamine Pyrophosphate (TPP)
Peroxisomes Fatty acid metabolismThiamine Pyrophosphate (TPP)

Once inside the cell, free thiamine undergoes a series of phosphorylation and dephosphorylation reactions to be converted into its metabolically active forms. The primary active form is thiamine pyrophosphate (TPP), which is synthesized from free thiamine by the enzyme thiamine pyrophosphokinase, a reaction that requires ATP and magnesium. oregonstate.edu

TPP can be further phosphorylated to thiamine triphosphate (TTP). frontiersin.org Conversely, these phosphorylated forms can be dephosphorylated back to TPP, thiamine monophosphate (TMP), and free thiamine by various phosphatases. frontiersin.org This dynamic cycle of phosphorylation and dephosphorylation allows the cell to regulate the levels of different thiamine derivatives according to its metabolic needs. nih.gov Free thiamine and TMP are the forms capable of crossing cell membranes. wikipedia.org

Cellular Redox Homeostasis Regulation

This compound participates actively in the intricate balance of the cell's redox state. As a derivative of thiamine, it is metabolized into forms that can directly and indirectly influence oxidative and antioxidative processes. Its disulfide structure is central to its interactions with the cell's primary redox-regulating systems.

Antioxidant Properties and Scavenging of Reactive Oxygen Species (ROS)

This compound is recognized for its antioxidant capabilities, contributing to the protection of cells from oxidative damage. patsnap.com Oxidative stress, a key factor in neuronal damage, can be mitigated by this compound's ability to neutralize ROS. patsnap.com The fundamental antioxidant activity is linked to its thiamine component. In the presence of oxidants, the thiazole ring of thiamine can open, forming a thiol (sulfur-bearing) group. nih.govnih.gov This thiol form is then oxidized to thiamine disulfide. nih.gov

Research indicates that thiamine is particularly effective at scavenging hydroxyl (HO•) radicals. nih.gov Studies on thiamine disulfide derivatives demonstrate a protective effect against oxidative stress induced by agents like tert-butyl hydroperoxide. nih.gov This suggests that the reduced thiol form, generated from the disulfide, is the active species responsible for this protection. nih.gov The mechanism involves the interaction of thiamine with free radicals and hydroperoxides, leading to its oxidation to products like thiochrome and thiamine disulfide. researchgate.net While some evidence points to direct ROS scavenging, other findings suggest the antioxidant effect may be more indirect, possibly mediated through the activation of antioxidant signaling pathways rather than direct quenching of ROS. researchgate.net

Interaction with Reactive Nitrogen Species (RNS) and Oxidative Stress Pathways

The interaction of this compound with Reactive Nitrogen Species (RNS) adds another dimension to its role in cellular redox modulation. Oxidative stress is a consequence of the overproduction of both ROS and RNS, which include species like nitrate, nitric oxide (NO), and peroxynitrite. nih.gov The nitrate group within the this compound molecule is a key player in this context, as it can be metabolized to release nitric oxide, a significant RNS. patsnap.com

The thiol form of thiamine, which is in equilibrium with the disulfide form, can directly influence NO metabolism. Research has shown that thiamine's thiol form can trigger the release of nitric oxide from S-nitrosoglutathione (GSNO), a biological NO reservoir. researchgate.net This reaction produces thiamine disulfide, nitric oxide, and a mixed disulfide of thiamine and glutathione. researchgate.net This suggests a potential role for the thiamine disulfide/thiol cycle in regulating the bioavailability of NO. researchgate.net Furthermore, thiamine and its metabolites have demonstrated antioxidant activity against damaging RNS such as peroxynitrite and nitrogen dioxide, protecting cellular structures from their harmful effects. researchgate.net

Modulation of Glutathione and Thioredoxin Systems

This compound and related derivatives are intricately linked with the two primary thiol-reducing systems in the cell: the glutathione (GSH) and thioredoxin (Trx) systems. nih.gov These systems are crucial for maintaining the cellular thiol redox balance by reducing disulfides back to their thiol forms. nih.gov

Both the glutathione and thioredoxin systems are capable of reducing thiamine disulfide derivatives. nih.gov The disulfide bond is a substrate for reduction, a process that can be catalyzed by cellular thiol-containing compounds like glutathione. patsnap.com More specifically, research has identified a major role for thioredoxin reductase (TrxR), which can reduce these disulfides either directly or in the presence of thioredoxin. nih.govnih.gov The importance of this pathway was highlighted in Caco-2 cells, where inhibition of TrxR led to a significant decrease in total thiol content when exposed to thiamine disulfides, whereas the derivatives alone did not alter the thiol content. nih.gov

Further studies have revealed that thiamine disulfide derivatives can also modulate the expression of antioxidant response elements. They have been shown to increase the nuclear levels of the transcription factor Nrf2 and stimulate the activity of NAD(P)H quinone dehydrogenase 1 and thioredoxin reductase itself. nih.govresearchgate.net Other enzymes within the glutathione and thioredoxin systems appeared to be less affected. nih.govresearchgate.net

Table 1: Effects of Thiamine Disulfide Derivatives on Cellular Redox Systems

System/ComponentObserved EffectKey FindingReference
Glutathione (GSH) SystemReduces thiamine disulfidesGSH can stoichiometrically reduce thiamine disulfide derivatives. nih.govpatsnap.com
Thioredoxin (Trx) SystemReduces thiamine disulfidesTrxR, with or without Trx, effectively reduces the disulfide bond. nih.govnih.gov
Thioredoxin Reductase (TrxR)Primary reducer; Activity stimulatedPlays a major role in the reduction of thiamine-derived disulfides in a cellular context. nih.govresearchgate.net
Nrf2 (Transcription Factor)Nuclear levels increasedActivates antioxidant response pathways. nih.govresearchgate.net
NAD(P)H quinone dehydrogenase 1 (NQO1)Expression and activity stimulatedAn antioxidant enzyme regulated by Nrf2. nih.govresearchgate.net

Impact on Neurotransmitter Systems

This compound exerts a notable influence on cholinergic neurotransmission, from the fundamental synthesis of acetylcholine (B1216132) to its function at the synapse. This is primarily due to its role as an effective delivery agent for thiamine, an essential vitamin for neuronal function. patsnap.com

Enhancement of Acetylcholine Synthesis and Release

A significant reported action of this compound is the enhancement of both the synthesis and release of acetylcholine (ACh). patsnap.com The underlying mechanism is tied to thiamine's essential coenzyme function in energy metabolism. frontiersin.org The synthesis of ACh is directly dependent on the availability of its precursor, acetyl-CoA. frontiersin.org Acetyl-CoA is generated from pyruvate by the action of the pyruvate dehydrogenase complex (PDHC), a multi-enzyme complex that requires thiamine diphosphate (ThDP) as a critical coenzyme. frontiersin.orgwikipedia.org By acting as a prodrug that efficiently delivers thiamine to tissues, this compound supports the function of PDHC, thereby promoting the production of acetyl-CoA needed for robust ACh synthesis. patsnap.compatsnap.com Studies have confirmed that thiamine deficiency leads to reduced ACh levels, an effect that can be reversed by thiamine supplementation. researchgate.net

Thiamine-Acetylcholine Co-release and Synaptic Function

Beyond its role in synthesis, thiamine and its derivatives appear to have a more direct, non-coenzymatic role in synaptic function. frontiersin.org Early research on neuromuscular junctions provided evidence for the synaptic co-release of thiamine with acetylcholine. researchgate.netfrontiersin.org This suggests thiamine may act as a co-mediator, facilitating neurotransmission. frontiersin.org

Thiamine triphosphate (ThTP), a derivative synthesized from thiamine within the cell, is thought to be particularly involved in this process. nih.gov It is presumed to participate in the co-release mechanism with ACh and has been shown to be involved with rapsyn, a key scaffolding protein that helps cluster nicotinic acetylcholine receptors at the postsynaptic membrane. nih.govnih.gov This non-coenzyme action of thiamine derivatives at the synapse points to a complex regulatory role in modulating the efficiency and function of cholinergic signaling. frontiersin.org

Table 2: Role of Thiamine Derivatives in Acetylcholine Neurotransmission

ProcessRelevant Thiamine DerivativeMechanism/RoleReference
ACh SynthesisThiamine Diphosphate (ThDP)Acts as a coenzyme for the Pyruvate Dehydrogenase Complex (PDHC) to produce acetyl-CoA, the precursor to ACh. frontiersin.orgwikipedia.org
ACh ReleaseThiamineThiamine levels are directly correlated with ACh release at presynaptic nerve endings. patsnap.comresearchgate.net
Synaptic Co-releaseThiamine / Thiamine Triphosphate (ThTP)Observed to be co-released with ACh at neuromuscular junctions, potentially acting as a co-mediator. researchgate.netfrontiersin.orgnih.gov
Synaptic RegulationThiamine Triphosphate (ThTP)Interacts with rapsyn, a postsynaptic scaffolding protein, suggesting a role in organizing ACh receptors. nih.govnih.gov

Investigation in Pre Clinical Research Models

In Vitro Models for Neuroprotection and Metabolic Modulation

In vitro studies are crucial for elucidating the cellular and molecular mechanisms by which thiamine (B1217682) derivatives exert their effects. Research has primarily focused on neuronal cell lines, primary neuronal cultures, and glial cells to investigate neuroprotection, oxidative stress mitigation, and anti-inflammatory properties.

The neuroprotective potential of various thiamine derivatives has been assessed in a range of neuronal cell culture models, exposing the cells to toxins or conditions that mimic neurodegenerative processes.

Sulbutiamine (B1681778), a synthetic thiamine disulfide derivative, has demonstrated neuroprotective effects in an in vitro model of ischemia using rat hippocampal CA1 pyramidal neurons. When these neurons were subjected to oxygen-glucose deprivation (OGD), co-treatment with sulbutiamine significantly increased neuronal viability and improved electrophysiological properties, including excitatory synaptic transmissions and intrinsic neuronal membrane input resistance, in a concentration-dependent manner nih.govresearchgate.net. In another study, sulbutiamine was found to reduce cell death in transformed retinal ganglion cells deprived of trophic factors, with a 50 μM concentration being most effective nutrahacker.com.

Thiamine itself has been shown to have a protective effect against pentylenetetrazole (PTZ)-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line. Treatment with thiamine prior to PTZ exposure prevented neurotoxicity, enhanced antioxidant status, and reduced apoptosis nih.gov. Benfotiamine (B1667992), a lipid-soluble thiamine precursor, protected cultured neuroblastoma cells from paraquat-induced cell death, a process mediated by the production of reactive oxygen species mdpi.com.

Cell Line/Primary CultureThiamine DerivativeExperimental ModelKey FindingsReference(s)
Rat Hippocampal CA1 Pyramidal NeuronsSulbutiamineOxygen-Glucose Deprivation (OGD)Increased neuronal viability and enhanced electrophysiological properties. nih.govresearchgate.net
Transformed Retinal Ganglion CellsSulbutiamineTrophic Factor DeprivationSignificantly reduced apoptotic cell death. nutrahacker.com
SH-SY5Y Human Neuroblastoma CellsThiaminePentylenetetrazole (PTZ)-induced NeurotoxicityPrevented neurotoxicity, enhanced antioxidant status, and reduced apoptosis. nih.gov
Mouse Neuroblastoma CellsBenfotiamineParaquat-induced Cell DeathProtected cells from toxicity mediated by reactive oxygen species. mdpi.com

A primary mechanism underlying the neuroprotective effects of thiamine derivatives is their ability to counteract oxidative stress. Various cell-based assays have been employed to quantify this antioxidant activity.

Fursultiamine (B1674287), a thiamine disulfide derivative, has been shown to possess antioxidant properties. In a study using a mouse cochlear explant culture system, fursultiamine pre-treatment protected against cisplatin- and kanamycin-induced ototoxicity by reducing the accumulation of intracellular reactive oxygen species (ROS) nih.gov. Specifically, it attenuated mitochondrial ROS accumulation and restored mitochondrial membrane potential nih.gov. In non-small cell lung cancer cells (A549), fursultiamine also demonstrated the ability to prevent an increase in reactive oxygen species researchgate.netresearchgate.net.

Benfotiamine has also been extensively studied for its antioxidant effects. In activated BV-2 microglia cells, benfotiamine was found to upregulate the antioxidative defense system. It increased the levels and activities of catalase and the glutathione (B108866) system, and also showed a direct capacity to scavenge superoxide (B77818) radical anions, leading to a decrease in nitric oxide and superoxide production and lipid peroxidation frontiersin.org. In an Alzheimer's disease rat model, benfotiamine treatment increased brain glutathione (GSH) levels, a key intracellular antioxidant clinicaterapeutica.it.

Thiamine DerivativeCell ModelOxidative StressorKey Findings on Oxidative Stress MitigationReference(s)
FursultiamineMouse Cochlear Explant CultureCisplatin, KanamycinReduced intracellular and mitochondrial ROS accumulation; restored mitochondrial membrane potential. nih.gov
FursultiamineA549 Lung Cancer CellsDoxorubicinPrevented the increase in reactive oxygen species. researchgate.netresearchgate.net
BenfotiamineBV-2 MicrogliaLipopolysaccharide (LPS)Increased levels and activities of catalase and glutathione system; directly scavenged superoxide anions; decreased nitric oxide and superoxide production. frontiersin.org
BenfotiamineAlzheimer's Disease Rat Model (in vivo data relevant to cellular mechanisms)Aluminum ChlorideIncreased brain glutathione (GSH) levels. clinicaterapeutica.it

Neuroinflammation, largely mediated by activated glial cells such as microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases. The anti-inflammatory properties of thiamine derivatives have been investigated, primarily in microglial cell lines.

Benfotiamine has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine BV-2 microglia. Treatment with benfotiamine led to a notable decrease in the production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) plos.orgnih.govnih.gov. Conversely, it increased the production of the anti-inflammatory cytokine interleukin-10 (IL-10) plos.orgnih.govnih.gov. Mechanistically, benfotiamine was found to suppress the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), c-Jun N-terminal kinases (JNK), and protein kinase B (Akt/PKB) plos.orgnih.gov. The anti-inflammatory effects were also linked to the suppression of the translocation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) into the nucleus plos.orgresearchgate.net.

Fursultiamine has also been shown to modulate inflammatory responses. In ARPE-19 retinal pigment epithelial cells stimulated with LPS, fursultiamine reduced the increased levels of IL-6, IL-8, and chemokine (C-C motif) ligand 2 (CCL2) biomol.com.

Thiamine DerivativeGlial Cell TypeInflammatory StimulusKey Anti-inflammatory FindingsReference(s)
BenfotiamineBV-2 MicrogliaLipopolysaccharide (LPS)Decreased iNOS, NO, COX-2, TNF-α, IL-6; Increased IL-10; Suppressed phosphorylation of ERK1/2, JNK, and Akt; Inhibited NF-κB translocation. plos.orgnih.govnih.govresearchgate.net
FursultiamineARPE-19 Retinal Pigment Epithelial CellsLipopolysaccharide (LPS)Reduced levels of IL-6, IL-8, and CCL2. biomol.com

Animal Models of Neurological Conditions

Animal models are indispensable for evaluating the therapeutic potential of compounds in a complex biological system, allowing for the assessment of cognitive and behavioral outcomes alongside biochemical and histopathological changes.

Thiamine derivatives have been tested in various animal models of neurodegenerative diseases, most notably Alzheimer's disease.

In a study using amyloid precursor protein/presenilin-1 (APP/PS1) transgenic mice, a model for Alzheimer's disease, chronic treatment with benfotiamine for 8 weeks dose-dependently improved spatial memory in the Morris water maze test nih.govoup.comoup.com. Furthermore, benfotiamine treatment effectively reduced the number of amyloid plaques and the levels of phosphorylated tau in the cortical regions of these transgenic mice nih.govoup.comoup.com. Interestingly, these beneficial effects were not observed with another lipophilic thiamine derivative, fursultiamine, despite both compounds increasing free thiamine levels in the brain nih.govoup.comoup.com. In a separate study on a transgenic mouse model of tauopathy, benfotiamine treatment was found to diminish tangles and improve behavioral deficits nih.gov.

Another study utilized a sporadic Alzheimer's-like disease rat model induced by intracerebroventricular injection of streptozotocin. In this model, supplementation with benfotiamine for 7 days reversed cognitive impairments in both short- and long-term memory acs.orgnih.gov. Benfotiamine has also been shown to reverse memory deficits in an aluminum chloride-induced Alzheimer's disease rat model clinicaterapeutica.it.

Sulbutiamine has also been investigated for its effects on memory. Chronic administration to mice was shown to improve long-term memory formation, an effect suggested to be mediated by an increase in hippocampal cholinergic activity nih.gov.

Animal ModelThiamine DerivativeKey Findings on Cognition and NeuropathologyReference(s)
APP/PS1 Transgenic Mice (Alzheimer's Model)BenfotiamineEnhanced spatial memory; Reduced amyloid plaque numbers and phosphorylated tau levels. nih.govoup.comoup.com
APP/PS1 Transgenic Mice (Alzheimer's Model)FursultiamineNo significant effect on amyloid plaques or cognitive impairment. nih.govoup.comoup.com
Transgenic Mouse Model of TauopathyBenfotiamineDiminished tangles and improved behavioral deficits. nih.gov
Streptozotocin-induced Alzheimer's-like Rat ModelBenfotiamineReversed short- and long-term memory impairments. acs.orgnih.gov
Aluminum Chloride-induced Alzheimer's Rat ModelBenfotiamineReversed memory deficits. clinicaterapeutica.it
Healthy MiceSulbutiamineImproved long-term memory formation. nih.gov

The neuroprotective effects of thiamine derivatives are closely linked to their ability to modulate neuronal health and brain energy metabolism.

In the APP/PS1 transgenic mouse model of Alzheimer's disease, benfotiamine, but not fursultiamine, was found to significantly increase the phosphorylation of glycogen (B147801) synthase kinase-3alpha and -3beta (GSK-3α and GSK-3β), which led to a reduction in their enzymatic activities nih.govresearchgate.net. The dysregulation of GSK-3 is implicated in the pathology of Alzheimer's disease, including tau hyperphosphorylation and amyloid-β production. In a streptozotocin-induced Alzheimer's-like rat model, benfotiamine was also shown to inhibit GSK-3 activity in the hippocampus and modulate the insulin (B600854) signaling pathway in the hippocampus and entorhinal cortex acs.orgnih.gov. Furthermore, this study demonstrated that benfotiamine could modulate glucose transporters type 1 and 3 (GLUT1 and GLUT3) in the hippocampus acs.orgnih.gov.

In a model of diabetes-induced cerebral oxidative stress in mice, benfotiamine treatment alleviated the reduction in the glutathione/glutathione disulfide (GSH/GSSG) ratio, indicating an improvement in the brain's antioxidant capacity nih.gov.

Sulbutiamine has been shown to modulate neurotransmitter systems in the rat brain. Chronic treatment led to an increase in dopamine (B1211576) D1 receptor binding sites in the prefrontal and anterior cingulate cortex and a decrease in kainate binding sites in several brain regions, suggesting a modulatory effect on both dopaminergic and glutamatergic transmissions nih.gov. Acute administration of sulbutiamine resulted in a decrease in dopamine levels in the prefrontal cortex nih.gov.

Fursultiamine is recognized for its ability to enhance the bioavailability of thiamine and its penetration into the central nervous system, which is crucial for maintaining proper carbohydrate metabolism and neuronal function caringsunshine.com. In rats subjected to forced swimming, fursultiamine administration prevented the decrease in skeletal muscle ATP levels, highlighting its role in energy metabolism biomol.com.

Animal Models of Metabolic Disorders

Research utilizing animal models of metabolic disorders has been crucial in elucidating the potential therapeutic effects of thiamine derivatives. These studies provide a controlled environment to investigate the intricate molecular pathways affected by these compounds.

In a notable study involving a streptozotocin-induced type 1 diabetes rat model, the long-term administration of thiamine disulfide (TD) demonstrated significant improvements in glucose homeostasis. nih.gov The study aimed to determine if TD could lower blood glucose levels and improve insulin resistance in rats with chronic type 1 diabetes. nih.gov

Treatment with thiamine disulfide led to a discernible reduction in blood glucose levels. nih.gov Furthermore, key indicators of glucose control, such as glycosylated hemoglobin (HbA1c), were significantly decreased in the diabetic group treated with thiamine disulfide. nih.gov The intraperitoneal glucose tolerance test (IPGTT) and pyruvate (B1213749) tolerance test (PTT) also showed improvements, suggesting better glucose handling and reduced hepatic glucose output, respectively. nih.gov

The following table summarizes the key findings related to glucose homeostasis from this preclinical study. nih.gov

ParameterDiabetic Control (DC)Diabetic + Thiamine Disulfide (D-TD)Non-diabetic Control (NDC)
Blood GlucoseSignificantly ElevatedReducedNormal
Glycosylated Hemoglobin (HbA1c)Significantly ElevatedDecreasedNormal
Intraperitoneal Glucose Tolerance Test (IPGTT)ImpairedImprovedNormal
Pyruvate Tolerance Test (PTT)ImpairedImprovedNormal

This table presents a summary of the qualitative findings from the study on a type 1 diabetes rat model. nih.gov

The investigation into thiamine disulfide's effects on insulin sensitivity and gluconeogenic pathways has revealed significant molecular changes in preclinical models. The euglycemic-hyperinsulinemic clamp technique, a gold standard for assessing insulin sensitivity, was employed in the aforementioned study on type 1 diabetic rats. nih.gov

The results indicated that thiamine disulfide treatment improved insulin resistance. nih.gov A key measure of insulin sensitivity, the glucose infusion rate (GIR), was significantly higher in the diabetic rats treated with thiamine disulfide compared to the untreated diabetic control group, although it did not reach the levels of the non-diabetic controls. nih.gov The study reported the GIR as 1.5 ± 0.07 mg/min⁻¹Kg⁻¹ in the thiamine disulfide-treated group, a notable increase from the 0.29 ± 0.002 mg/min⁻¹Kg⁻¹ observed in the diabetic control group. nih.gov For comparison, the non-diabetic control group had a GIR of 5.0 ± 0.26 mg/min⁻¹Kg⁻¹. nih.gov

Further molecular analysis focused on the liver, a primary site of gluconeogenesis. The study found that thiamine disulfide administration led to a significant decrease in the gene expression of key gluconeogenic enzymes, namely phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and the transcription factor forkhead box O1 (Foxo1). nih.gov The suppression of these genes suggests that thiamine disulfide improves insulin sensitivity and lowers blood glucose, at least in part, by inhibiting the gluconeogenic pathway in the liver. nih.govresearchgate.net However, the treatment did not appear to influence the gene expression of glucose transporter type 4 (Glut4) in skeletal muscle. nih.gov

The data from this investigation into insulin sensitivity and gluconeogenic pathways are summarized in the table below. nih.gov

ParameterDiabetic Control (DC)Diabetic + Thiamine Disulfide (D-TD)Non-diabetic Control (NDC)
Glucose Infusion Rate (GIR) (mg/min⁻¹Kg⁻¹)0.29 ± 0.0021.5 ± 0.075.0 ± 0.26
Hepatic Pepck Gene ExpressionSignificantly IncreasedDecreasedNormal
Hepatic Foxo1 Gene ExpressionSignificantly IncreasedDecreasedNormal
Skeletal Muscle Glut4 Gene ExpressionNo Significant ChangeNo Significant ChangeNormal

This table details the quantitative and qualitative findings on insulin sensitivity and the expression of genes related to gluconeogenesis in a type 1 diabetes rat model. nih.gov

Advanced Analytical Methodologies for Thiamine Disulfide Nitrate and Metabolites

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental to the separation and quantification of thiamine (B1217682) disulfide nitrate (B79036) and its related compounds. nih.gov These techniques offer high resolution and are often coupled with sensitive detection methods.

HPLC coupled with fluorescence detection is a widely employed method for the analysis of thiamine and its derivatives. nih.gov This approach is predicated on the conversion of non-fluorescent thiamine compounds into highly fluorescent species, most notably thiochrome (B1210408). cornell.eduwikipedia.org

The core principle of this technique involves the oxidation of the thiamine moiety within the thiamine disulfide nitrate molecule to form thiochrome. nih.govresearchgate.net This chemical transformation is typically achieved through the use of an oxidizing agent under alkaline conditions. nih.gov Potassium ferricyanide (B76249) is a commonly used oxidizing agent for this purpose. nih.govscispace.com The resulting thiochrome derivative exhibits strong fluorescence, which allows for highly sensitive detection. cornell.edu

The separation of thiochrome and other metabolites is typically achieved using reverse-phase HPLC. cornell.edu The choice of stationary phase is critical, with polymeric poly(divinyl)benzene (PDVB) columns often favored over traditional silica-based supports due to their enhanced stability at the high pH levels required to maintain thiochrome fluorescence. cornell.edu

A typical HPLC system for this analysis would consist of a C18 column with a gradient elution. nih.gov The mobile phase often comprises a buffer solution and an organic modifier like methanol (B129727). nih.govresearchgate.net Fluorescence detection is set at an excitation wavelength of approximately 360-375 nm and an emission wavelength of around 435-450 nm. cornell.eduscispace.com This method can be applied with either pre-column or post-column derivatization, where the oxidation to thiochrome occurs either before or after the chromatographic separation. nih.gov

Table 1: HPLC Parameters for Thiamine Analysis via Thiochrome Derivatization

ParameterTypical Conditions
Column C18 Reverse-Phase
Mobile Phase Gradient of phosphate (B84403) buffer and methanol
Derivatization Agent Potassium Ferricyanide in alkaline solution
Detection Fluorescence
Excitation Wavelength ~375 nm
Emission Wavelength ~435 nm

Ion-Pair Reverse Phase HPLC for Simultaneous Metabolite Quantification

To simultaneously quantify this compound and its various phosphorylated metabolites, such as thiamine monophosphate (TMP) and thiamine diphosphate (B83284) (TDP), ion-pair reverse phase HPLC is a powerful technique. nih.govresearchgate.net This method is particularly useful for separating ionic and highly polar compounds that are not well-retained on traditional reverse-phase columns. uzh.ch

The principle of ion-pair chromatography involves the addition of an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a hydrophobic tail. It forms a neutral ion pair with the charged analyte, which can then be retained and separated on a non-polar stationary phase like C18. nih.govuzh.ch For the analysis of thiamine and its phosphate esters, a common ion-pairing agent is tetrabutylammonium (B224687) hydroxide (B78521). nih.gov

A typical method would employ a C18 column with a gradient elution. The mobile phase would consist of a phosphate-buffered aqueous solution containing the ion-pairing reagent and an organic solvent such as methanol. nih.gov This setup allows for the separation of thiamine, TMP, and TDP within a single chromatographic run. researchgate.net As with other HPLC methods for thiamine, fluorescence detection following oxidation to thiochrome is commonly used to achieve high sensitivity. nih.gov

Table 2: Ion-Pair HPLC Method for Thiamine and its Metabolites

ParameterTypical Conditions
Column C18 Reverse-Phase
Mobile Phase Gradient of phosphate buffer with tetrabutylammonium hydroxide and methanol
Detection Fluorescence (post-derivatization to thiochrome)
Analytes Separated Thiamine, Thiamine Monophosphate (TMP), Thiamine Diphosphate (TDP)

Spectroscopic Approaches

Spectroscopic methods provide alternative and sometimes complementary approaches to chromatographic techniques for the analysis of this compound and its metabolites. These methods are often based on the inherent chemical properties of the molecules or their reaction products.

Spectrofluorimetry is a highly sensitive analytical technique that can be used for the direct quantification of thiamine following its conversion to thiochrome. austinpublishinggroup.com This method leverages the same chemical principle as HPLC with fluorescence detection but without the chromatographic separation step.

The methodology involves the oxidation of thiamine to the highly fluorescent thiochrome in an alkaline medium. austinpublishinggroup.com Various oxidizing agents can be employed, including potassium ferricyanide, mercury(II) chloride, and cyanogen (B1215507) bromide. nih.govaustinpublishinggroup.com The fluorescence intensity of the resulting thiochrome solution is then measured using a spectrofluorometer at an excitation wavelength of around 370 nm and an emission wavelength of approximately 440 nm. scielo.br The intensity of the fluorescence is directly proportional to the concentration of thiamine in the original sample. researchgate.net

While this method is simple and rapid, it can be susceptible to interference from other fluorescent compounds present in the sample matrix. cornell.edu Therefore, sample preparation and the use of a blank to correct for background fluorescence are critical for accurate quantification. nih.gov

Table 3: Oxidizing Agents for Thiochrome Formation

Oxidizing Agent
Potassium Ferricyanide
Mercury(II) Chloride
Cyanogen bromide
Hydrogen Peroxide (often with a catalyst)
Au3+

Mass Spectrometry for Identification and Characterization of Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of this compound and its metabolites. ijpras.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of unknown metabolites. nih.gov

In a typical LC-MS/MS workflow for metabolite analysis, the sample is first separated by HPLC. nih.gov The eluent from the HPLC is then introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. nih.gov For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific precursor ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented, and the m/z ratios of the resulting product ions are measured. nih.gov The fragmentation pattern provides valuable information about the structure of the original molecule.

This technique has been successfully applied to the simultaneous quantification of thiamine and its phosphate esters in biological samples. nih.gov The use of isotopic internal standards can improve the accuracy and precision of quantification. nih.gov LC-MS/MS offers high specificity and sensitivity and is an invaluable tool for metabolomics studies involving this compound. plos.orgnih.gov

Table 4: Mass Spectrometry Parameters for Thiamine Metabolite Analysis

ParameterTypical Conditions
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM) for quantification
Internal Standards Deuterium-labeled thiamine and metabolites

Biorecognition-Based Assays

Biorecognition-based assays represent a newer class of analytical methods that utilize biological molecules for the specific detection of target analytes. nih.gov These assays can offer high specificity and sensitivity and are amenable to high-throughput formats.

For the detection of thiamine, assays have been developed that are based on the specific binding properties of periplasmic binding proteins (PBPs). nih.govresearchgate.net PBPs are a class of proteins found in bacteria that exhibit high affinity and specificity for their target ligands. nih.gov

One such assay format is a competitive enzyme-linked immunosorbent assay (ELISA)-like method. nih.gov In this setup, a derivative of thiamine is immobilized on a solid support. The sample containing the this compound (which would release thiamine) is then incubated with a known amount of a thiamine-binding protein. This mixture is then added to the immobilized thiamine. The free thiamine in the sample competes with the immobilized thiamine for binding to the protein. The amount of protein bound to the solid support is then quantified, which is inversely proportional to the concentration of thiamine in the sample. nih.gov

These biorecognition-based assays can achieve very low detection limits and have been successfully applied to the analysis of thiamine in environmental samples. nih.govresearchgate.net They offer a promising alternative to traditional chromatographic and spectroscopic methods, particularly for rapid screening and high-throughput applications. researchgate.net

Table 5: Components of a Periplasmic Binding Protein-Based Assay for Thiamine

ComponentFunction
Thiamine Periplasmic Binding Protein (TBP) Provides specific biorecognition of thiamine
Immobilized Thiamine Derivative Competitor for TBP binding
Signal Enhancement System (e.g., dye-encapsulating liposomes) Amplifies the detection signal

Utilization of Periplasmic Binding Proteins and Ribozymes

The detection and quantification of this compound and its metabolites in various biological matrices present analytical challenges that necessitate the development of highly specific and sensitive methodologies. Periplasmic binding proteins (PBPs) and ribozymes have emerged as promising biorecognition elements that can be integrated into advanced analytical platforms.

Periplasmic binding proteins, found in the periplasm of gram-negative bacteria, naturally bind to specific small molecules with high affinity and selectivity, making them ideal candidates for the development of biosensors. The thiamine periplasmic binding protein (TBP) from Escherichia coli, for instance, is part of the ABC transporter complex involved in thiamine import and binds to thiamine and its phosphorylated forms with high affinity. nih.gov Research has demonstrated the use of TBP in developing high-throughput assays for thiamine. nih.gov One such method utilizes TBP conjugated to magnetic beads for the immunomagnetic separation of thiamine from complex samples like fish eggs and tissues. nih.gov Following isolation, thiamine is converted to its fluorescent derivative, thiochrome, allowing for sensitive detection. nih.gov

While these methods have been established for thiamine, their direct application to this compound is an area of ongoing investigation. Preliminary competitive binding experiments have suggested that thiamine disulfide may interact with TBP, potentially reducing the binding of thiamine. researchgate.net However, the lipophilic nature of thiamine disulfide required dissolution in dimethyl sulfoxide (B87167) (DMSO), a solvent known to negatively impact TBP binding, making it difficult to definitively attribute the observed reduction in binding to competitive interaction alone. researchgate.net Further research is needed to elucidate the binding kinetics and specificity of TBP with this compound.

Parameter TBP-Based Thiamine Assay Reference
Biorecognition Element Thiamine Periplasmic Binding Protein (TBP) nih.govnih.gov
Target Analytes Thiamine, Thiamine Monophosphate, Thiamine Diphosphate nih.gov
Assay Format Competitive, Magnetic Separation nih.govnih.gov
Detection Method Fluorescence (Thiochrome) nih.gov
Limit of Detection 0.5 nM nih.gov
Noted Interference Potential solvent effects from DMSO when analyzing lipophilic derivatives like thiamine disulfide researchgate.net

Ribozymes, or catalytic RNA molecules, offer another avenue for the development of specific analytical methods. Engineered allosteric ribozymes can be designed to undergo self-cleavage in the presence of a specific target molecule. This catalytic activity can be coupled with signal amplification techniques to create highly sensitive detection platforms. For instance, an allosteric ribozyme has been engineered to detect thiamine pyrophosphate (TPP) in whole blood. nih.gov This was achieved by fusing a TPP-specific aptamer to a hammerhead ribozyme, creating a sensor that responds to TPP with high specificity. nih.gov The ribozyme's cleavage event can be linked to isothermal amplification to generate a fluorescent signal, enabling a "mix-and-read" assay format suitable for high-throughput screening. nih.gov The application of this technology to directly detect this compound would require the selection or engineering of a ribozyme that specifically recognizes this form of the molecule.

Aptamer-Based Detection Strategies for High-Throughput Analysis

Aptamers are short, single-stranded DNA or RNA molecules that can be selected in vitro to bind to a wide range of targets, from small molecules to large proteins, with high affinity and specificity. Their synthetic nature, stability, and ease of modification make them attractive alternatives to antibodies in various analytical applications, including high-throughput analysis.

Aptamer-based biosensors, or aptasensors, have been developed for the detection of various biomarkers and small molecules. mdpi.com These sensors can be designed in various formats, including colorimetric, fluorescent, and electrochemical assays, making them adaptable to high-throughput screening platforms. mdpi.com For the analysis of thiamine and its derivatives, aptamers that specifically bind to thiamine pyrophosphate (TPP) have been identified and utilized in detection assays. nih.gov

One strategy involves the use of a TPP-specific aptamer in conjunction with a ribozyme to create an allosteric sensor, as described in the previous section. nih.gov Another approach could involve immobilizing a this compound-specific aptamer onto a solid support, such as a microplate well or a sensor chip. The binding of the target molecule could then be detected through various means, such as fluorescence resonance energy transfer (FRET), changes in electrical impedance, or colorimetric reactions catalyzed by an enzyme conjugated to a secondary probe. researchgate.netresearchgate.net

The development of high-throughput screening methods for aptamer characterization itself is also a significant area of research. Techniques such as exonuclease-based fluorescence assays can streamline the process of identifying and engineering aptamers with optimal binding properties for specific targets. fiu.edu This could accelerate the discovery of aptamers that are highly specific for this compound.

Parameter Aptamer-Based TPP Assay Reference
Biorecognition Element TPP-Specific DNA/RNA Aptamer nih.gov
Target Analyte Thiamine Pyrophosphate (TPP) nih.gov
Assay Format Allosteric Ribozyme, "Mix-and-Read" nih.gov
Detection Method Fluorescence (coupled with isothermal amplification) nih.gov
Reported EC50 68 nM (for the allosteric ribozyme) nih.gov
Potential for High-Throughput Yes, due to the simple "mix-and-read" format nih.gov

While aptamer-based methods for thiamine pyrophosphate are established, the development of aptamers that specifically recognize this compound is a necessary prerequisite for their application in its direct analysis. The principles of aptamer selection and sensor design, however, provide a clear framework for the future development of such high-throughput analytical methodologies.

Computational and Theoretical Studies on Thiamine Disulfide Nitrate

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as thiamine (B1217682) disulfide, might interact with a biological target, typically a protein. These methods provide insights into the binding affinity, orientation, and conformational changes that occur upon binding.

While specific molecular docking studies on thiamine disulfide nitrate (B79036) are not available, research on related thiamine derivatives has identified potential interactions with several key enzymes and receptors. These studies help to predict the biological targets of thiamine disulfide and its derivatives. For instance, benfotiamine (B1667992), a well-studied thiamine derivative, has shown a high docking score with Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of the antioxidant response. This suggests that thiamine disulfide derivatives may also interact with this protein, influencing cellular defense mechanisms against oxidative stress.

Docking studies of thiamine and its analogues with the Energy-Coupled Factor (ECF) transporter ThiT have provided valuable information on the structural requirements for binding and transport across cell membranes. Furthermore, molecular docking of thiamine to the prion protein has revealed potential binding sites, suggesting a role for thiamine derivatives in modulating the function of this protein.

Potential Protein Target Interacting Thiamine Derivative Predicted Significance of Interaction
Kelch-like ECH-associated protein 1 (Keap1)BenfotiamineActivation of the Nrf2-mediated antioxidant response.
ECF Transporter ThiTThiamine AnaloguesTransport of thiamine derivatives across cell membranes.
Prion ProteinThiamineModulation of prion protein function and potential neuroprotective effects.
Acetylcholinesterase (AChE)Thiamine Disulfide ProdrugsDelivery of AChE inhibitors to the central nervous system.

This table is illustrative and based on studies of related thiamine derivatives. The specific interactions of thiamine disulfide nitrate may vary.

Molecular dynamics simulations can provide detailed information about the conformational flexibility of molecules and the dynamics of chemical bonds. The disulfide bond in thiamine disulfide is a key functional group, and its reactivity is central to the molecule's biological activity.

The disulfide bond is known to be susceptible to reduction by cellular reducing agents such as glutathione (B108866) and thioredoxin. nih.govnih.gov This reduction cleaves the disulfide bond, releasing two molecules of the thiol form of thiamine. This process is crucial for the prodrug function of thiamine disulfide, as it releases the active thiamine molecule within the cell.

Molecular dynamics simulations could be employed to study the conformational changes that thiamine disulfide undergoes in different environments, such as in the active site of an enzyme. These simulations could also shed light on the factors that influence the reactivity of the disulfide bond, including the local electrostatic environment and the presence of specific amino acid residues.

Factor Influence on Disulfide Bond Reactivity Significance
Cellular Reducing Agents (e.g., Glutathione, Thioredoxin) Reduction of the disulfide bond to two thiol groups.Release of active thiamine; crucial for prodrug activity. nih.govnih.gov
Local Electrostatic Environment Can stabilize or destabilize the disulfide bond.Modulates the rate of reduction and the overall stability of the molecule.
Enzyme Active Site Geometry Can orient the disulfide bond for efficient reduction.Determines the specificity and efficiency of enzymatic reduction.
Solvent Accessibility The degree of exposure to the solvent can affect reactivity.Influences the interaction with reducing agents.

This table outlines general principles that are expected to apply to the disulfide bond in this compound.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and stability. These methods can be used to investigate the electronic structure, identify reactive centers, and calculate properties such as oxidation-reduction potentials.

Quantum chemical calculations can determine the distribution of electrons within the thiamine disulfide molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other molecules and for identifying the most likely sites of chemical reactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters in understanding a molecule's electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Electronic Structure Parameter Significance Information Provided
Electron Density Distribution Identifies nucleophilic and electrophilic centers.Predicts sites of chemical interaction and reaction.
Highest Occupied Molecular Orbital (HOMO) Relates to the ability to donate electrons.Indicates susceptibility to oxidation.
Lowest Unoccupied Molecular Orbital (LUMO) Relates to the ability to accept electrons.Indicates susceptibility to reduction.
HOMO-LUMO Gap Indicator of chemical reactivity and kinetic stability.A smaller gap suggests higher reactivity. nih.gov

This table describes the general significance of these quantum chemical parameters, which would be applicable to this compound.

The oxidation-reduction (redox) potential of the disulfide bond in thiamine disulfide is a critical parameter that governs its stability and its ability to be reduced in a biological environment. Quantum chemical calculations can be used to theoretically estimate this redox potential.

The biological activity of thiamine disulfide as a prodrug is dependent on the efficient reduction of its disulfide bond. nih.govnih.gov A favorable redox potential ensures that this reduction can occur under the physiological conditions found within cells, which are rich in reducing agents like glutathione.

Property Significance Relevance to this compound
Oxidation-Reduction Potential Determines the ease with which the disulfide bond is reduced.A key factor in its efficacy as a prodrug for thiamine delivery.
Molecular Stability Predicts the shelf-life and degradation pathways of the compound.Important for pharmaceutical formulation and storage.
Influence of the Nitrate Ion The nitrate counter-ion can influence the overall electronic properties and stability.A specific aspect that would require direct computational study of this compound.

This table highlights the importance of redox potential and stability, which are key properties for a prodrug molecule like this compound.

Future Directions and Research Gaps in Thiamine Disulfide Nitrate Studies

Unraveling Undiscovered Active Metabolites and Their Biological Functions

A primary area for future investigation is the comprehensive characterization of thiamine (B1217682) disulfide nitrate's metabolic pathway. While it is understood that the disulfide bond is reduced in the body to release thiamine, this process likely yields other sulfur-containing metabolites whose biological activities are yet to be determined. patsnap.com Furthermore, the nitrate (B79036) component is metabolized to produce nitric oxide (NO), a potent signaling molecule with significant vasodilatory and neuromodulatory effects.

A key research gap is the identification and functional analysis of metabolites beyond thiamine and NO. Of particular interest is the transient "thiol form" of thiamine, which is created when the thiazole (B1198619) ring opens. nih.govresearchgate.net This open-ring form is highly reactive and may possess unique biological functions distinct from the closed-ring thiamine molecule. researchgate.net It is hypothesized that this thiol form could be a key active species responsible for some of the observed antioxidant effects of thiamine derivatives. nih.govresearchgate.net

Future research should focus on:

Metabolite Identification: Utilizing advanced metabolomic techniques to identify the full spectrum of metabolites produced from thiamine disulfide nitrate in various biological systems.

Functional Characterization: Isolating or synthesizing these undiscovered metabolites, such as the thiol form and other sulfur-containing compounds, to investigate their specific biological effects on neuronal cells and other tissues.

Identifying Novel Molecular Targets Beyond Thiamine Diphosphate-Dependent Enzymes

While the role of thiamine as a coenzyme for TDP-dependent enzymes like pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase is well-established, there is growing evidence that thiamine and its derivatives exert effects through other mechanisms. oregonstate.educaringsunshine.com Research on related thiamine disulfide compounds suggests that these molecules can modulate cellular processes independent of their coenzyme function. nih.gov

A significant avenue of research is the exploration of these non-canonical targets. Studies on benfotiamine (B1667992), another thiamine derivative, have shown that its metabolites can activate the Nrf2/antioxidant response element (ARE) signaling pathway. nih.govnih.gov The Nrf2 pathway is a master regulator of the cellular antioxidant response, controlling the expression of numerous protective genes. mdpi.comfrontiersin.orgmdpi.com It is plausible that this compound or its metabolites could similarly interact with components of this pathway, such as Keap1, to trigger a protective antioxidant and anti-inflammatory response. nih.govnih.gov

Further research should aim to:

Investigate the Nrf2 Pathway: Directly test the ability of this compound and its metabolites to activate Nrf2 and induce the expression of downstream genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.com

Explore Other Signaling Pathways: Screen for interactions with other key cellular signaling pathways involved in neuroprotection, inflammation, and apoptosis.

Identify Protein Binding Partners: Employ proteomic approaches to identify novel protein binding partners for the parent compound and its unique metabolites, which could reveal entirely new mechanisms of action. researchgate.net

Table 1: Potential Molecular Targets Beyond TDP-Dependent Enzymes

Potential Target/PathwayHypothesized FunctionSupporting Evidence/Rationale
Keap1/Nrf2 Signaling PathwayActivation of the cellular antioxidant and anti-inflammatory response.Studies on other thiamine derivatives (e.g., benfotiamine) show activation of this pathway, suggesting a class effect. nih.govnih.gov
Nitric Oxide (NO) SignalingVasodilation, improved cerebral blood flow, and neuromodulation.The nitrate moiety of the compound is a known source of nitric oxide.
Ion ChannelsModulation of neuronal excitability and signaling.Thiamine triphosphate (a thiamine derivative) is implicated in the activation of chloride channels in neurons. wikipedia.org
Glutathione (B108866) and Thioredoxin SystemsRegulation of cellular redox state and antioxidant defense.Thiamine disulfide derivatives are reduced by these systems, potentially influencing their balance and activity.

Exploration of Synergistic Effects with Other Neuroactive Compounds

The multifaceted mechanism of this compound, encompassing energy metabolism, antioxidant defense, and NO signaling, suggests it may have synergistic effects when combined with other neuroactive compounds. This is a critical area of research, as combination therapies are often the standard of care for complex neurodegenerative diseases.

For instance, a study on the thiamine precursor benfotiamine found that its co-administration with citicoline (B1669096) was more effective at improving memory in an animal model than either compound alone. nih.gov Similarly, clinical research has shown that adjuvant thiamine can accelerate the therapeutic effect of SSRI antidepressants in patients with major depressive disorder. researchgate.net These findings provide a strong rationale for investigating similar synergistic potentials for this compound.

Future research should systematically explore combinations with:

Cholinesterase inhibitors and other Alzheimer's disease medications: To see if enhancing energy metabolism and reducing oxidative stress can boost the efficacy of drugs targeting neurotransmitter systems.

Dopaminergic agents used in Parkinson's disease: To determine if neuroprotective and antioxidant effects can slow disease progression and support the function of remaining dopaminergic neurons.

Antidepressants and anxiolytics: To investigate potential mood-stabilizing effects and whether it can augment the efficacy of standard psychiatric medications. researchgate.net

Development of Advanced Delivery Systems for Targeted Efficacy

Although this compound has improved bioavailability over thiamine, advanced drug delivery systems could further enhance its therapeutic efficacy, particularly for central nervous system disorders. patsnap.com The blood-brain barrier (BBB) remains a formidable obstacle for many neuroprotective agents. wikipedia.orgnih.gov Nanotechnology offers promising strategies to overcome this challenge. nih.govnih.govmdpi.com

Developing nanoformulations of this compound could offer several advantages:

Enhanced BBB Penetration: Encapsulating the compound in nanoparticles (e.g., polymeric nanoparticles, liposomes, or solid lipid nanoparticles) can facilitate transport across the BBB through mechanisms like receptor-mediated transcytosis. wikipedia.orgnih.govnih.gov

Sustained Release: Polymeric nanocarriers can be designed for controlled, sustained release of the drug, maintaining therapeutic concentrations in the brain for longer periods and reducing the need for frequent administration. ccspublishing.org.cn

Targeted Delivery: Nanoparticles can be functionalized with specific ligands that bind to receptors overexpressed on brain endothelial cells or specific neuronal populations, thereby directing the drug to the desired site of action and minimizing off-target effects. mdpi.commdpi.com

Research in this area should focus on formulating and testing various nanocarrier systems for this compound, evaluating their ability to cross the BBB in vitro and in vivo, and assessing their pharmacokinetic profiles and therapeutic efficacy in animal models of neurological disease. nih.gov

Table 2: Advanced Delivery Systems for Potential Application

Delivery SystemMechanism and Potential Advantages
Polymeric Nanoparticles (e.g., PLGA)Biocompatible and biodegradable; allows for sustained, controlled release of the encapsulated drug; can be surface-functionalized for targeted delivery. wikipedia.orgnih.gov
LiposomesVesicles made of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs; can be PEGylated to increase circulation time and modified with ligands for BBB targeting. nih.govmdpi.com
Solid Lipid Nanoparticles (SLN)Made from solid, biocompatible lipids; offer high stability and can enhance oral bioavailability and brain uptake. nih.gov
NanoemulsionsThermodynamically stable lipid droplets that can improve the solubility and absorption of lipophilic drugs; may enhance transport into the brain. nih.gov

Integrative Omics Approaches to Elucidate System-Wide Impacts

To fully understand the biological impact of this compound, research must move beyond single-pathway analyses and adopt a systems-level perspective. Integrative omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for achieving this holistic view. nih.govnashbio.compharmafeatures.com This approach can help construct comprehensive molecular networks to map out the compound's mechanism of action and identify novel biomarkers and therapeutic targets. mdpi.comahajournals.org

Applying these technologies to the study of this compound can address key research gaps:

Metabolomics: Can be used to definitively identify all metabolic products of the compound in vivo, confirming the presence of the thiol form or other novel metabolites as discussed in section 8.1.

Transcriptomics (RNA-seq): Can reveal on a global scale which genes are up- or down-regulated in response to treatment, providing unbiased insight into the cellular pathways being modulated, including but not limited to the Nrf2 pathway.

Proteomics: Can identify changes in protein expression and post-translational modifications, and can be used in "pull-down" experiments to find proteins that directly bind to the compound or its metabolites, thus identifying novel molecular targets as mentioned in section 8.2.

Integrative Analysis: By combining these datasets, researchers can build a comprehensive model of how this compound affects cellular and organismal physiology, linking specific metabolites to changes in gene and protein expression and, ultimately, to the observed therapeutic effects. mdpi.com

The application of these high-throughput technologies will be instrumental in moving beyond the current understanding of this compound, providing a detailed, system-wide map of its biological effects and paving the way for more targeted and effective therapeutic strategies.

Q & A

Basic: What are the established methods for synthesizing thiamine disulfide nitrate, and how do reaction conditions influence yield and purity?

This compound is synthesized through reactions involving thiamine derivatives (e.g., thiamine hydrochloride or base) with nitric acid. Key steps include:

  • Reaction Setup : Thiamine hydrochloride is dissolved in methanol, and hydrogen chloride is introduced to form thiamine nitrate, followed by oxidation with hydrogen peroxide and neutralization with ammonia to adjust pH .
  • Critical Parameters : Reaction temperature (typically 25–40°C), pH control (7.5 for optimal crystallization), and stoichiometric ratios of nitric acid influence crystallinity and purity. Impurities like ammonium sulfate or nitrate may persist if neutralization is incomplete .
  • Yield Optimization : Post-synthesis centrifugation and recrystallization in methanol reduce residual organic matter, achieving ~98% purity .

Basic: How do the structural differences between this compound and other thiamine derivatives affect their physicochemical properties?

This compound (C24H34N8O4S2·2HNO3) contains a disulfide bond (-S-S-) and nitrate groups, distinguishing it from derivatives like thiamine hydrochloride (no disulfide) or benfotiamine (lipid-soluble). These structural features impact:

  • Solubility : High water solubility due to nitrate ions, unlike lipophilic derivatives .
  • Bioavailability : Oral bioavailability of this compound (6.5±2.4%) is lower than benfotiamine (25%) due to differences in absorption pathways .
  • Stability : The disulfide bond may reduce oxidative degradation compared to thiamine hydrochloride .

Advanced: What experimental approaches are used to analyze the impact of additives on this compound crystallization, and how do molecular interactions dictate morphological changes?

Crystallization studies employ single-seed crystal growth experiments and molecular dynamics simulations to assess additive effects:

  • Additive Screening : Sodium alkyl sulfates (e.g., CH3(CH2)nSO4Na) inhibit a-axis growth, reducing crystal aspect ratios by 40–60%, while sulfonates have minimal impact .
  • Mechanistic Insights : Additives adsorb selectively via electrostatic interactions (e.g., sulfates bind to positively charged crystal faces) and hydrogen bonding, altering solute diffusion and growth kinetics .
  • Design Implications : Tailoring additive charge density and alkyl chain length (n=8–12) optimizes crystal morphology for improved dissolution rates .

Advanced: How can researchers resolve contradictions in pharmacokinetic data between this compound and other derivatives?

Discrepancies in bioavailability (e.g., oral-to-IM AUC ratios: 6.5% for nitrate vs. 25% for benfotiamine ) arise from:

  • Study Design : Cross-over trials with steady-state dosing (e.g., 8-day IM administration) minimize variability .
  • Analytical Methods : High-performance liquid chromatography (HPLC) with UV detection ensures accurate plasma concentration measurements .
  • Half-Life Considerations : Despite similar elimination half-lives (~2–3 hours), differences in tissue distribution and enzymatic activation (e.g., disulfide bond reduction) affect efficacy .

Basic: What analytical techniques are recommended for assessing the purity and stability of this compound in experimental settings?

  • Chloride/Sulfate Assays : Ion chromatography detects impurities (e.g., chloride <0.053%, sulfate <0.011%) .
  • HPLC : Quantifies purity (>98% via retention time matching) and degradation products under accelerated stability conditions (40°C/75% RH) .
  • Spectroscopy : FTIR confirms nitrate group integrity (peaks at 1380 cm⁻¹ and 840 cm⁻¹) .

Advanced: What molecular mechanisms underlie the differential biological activity of this compound compared to benfotiamine in hypertension models?

In spontaneously hypertensive rats (SHR), benfotiamine exhibits superior antihypertensive effects due to:

  • Lipid Solubility : Benfotiamine’s lipophilic structure enhances cellular uptake and conversion to active thiamine diphosphate (ThDP) .
  • Disulfide Reduction : this compound requires intracellular glutathione to cleave the S-S bond, delaying ThDP formation .
  • Oxidative Stress Modulation : Benfotiamine upregulates transketolase activity, reducing advanced glycation end-products (AGEs) linked to vascular dysfunction .

Basic: What are the key considerations in designing pharmacokinetic studies for this compound to ensure accurate bioavailability assessment?

  • Dosing Regimen : Steady-state plasma levels are achieved after 8 days of IM administration, with baseline corrections for cumulative effects .
  • Sampling Protocol : Frequent blood draws (0–24 hours post-dose) capture absorption peaks and elimination phases .
  • Control Groups : Compare oral, IM, and IV routes to calculate absolute bioavailability (e.g., 6.5% oral vs. 100% IM ).

Advanced: How do computational models complement experimental data in understanding this compound's role as a sulfur source in nanoparticle synthesis?

In Cu1.8S dendrite synthesis, thiamine derivatives act as sulfur donors and structure-directing agents:

  • Density Functional Theory (DFT) : Predicts sulfur release kinetics from disulfide bond cleavage under hydrothermal conditions .
  • Growth Simulation : Models reveal preferential adsorption of thiamine on specific crystal facets, guiding dendritic morphology .
  • Experimental Validation : XRD and TEM confirm simulated growth patterns, demonstrating alignment between computational and empirical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.